[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate
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Overview
Description
[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate is a complex organic compound that features both indole and pyridine moieties Indole derivatives are known for their significant biological activities, while pyridine derivatives are widely used in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, which can be synthesized via Fischer indole synthesis. This involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions to form the indole ring .
Next, the indole derivative undergoes a Friedel-Crafts acylation with 2-chloropyridine-3-carboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This step introduces the pyridine moiety into the molecule .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts to minimize by-products and purification steps .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, which can be oxidized to form various quinonoid structures.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its indole and pyridine moieties make it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .
Biology
Biologically, indole derivatives are known for their antimicrobial, antiviral, and anticancer properties. The presence of the pyridine ring further enhances these activities, making this compound a potential candidate for drug development .
Medicine
In medicine, this compound could be explored for its therapeutic potential. Indole derivatives have shown promise in treating various diseases, including cancer and infectious diseases. The pyridine moiety can improve the compound’s pharmacokinetic properties, such as bioavailability and metabolic stability .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique structure allows for the design of materials with tailored functionalities .
Mechanism of Action
The mechanism of action of [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate likely involves interactions with various molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. The pyridine ring can enhance these interactions by improving the compound’s binding affinity and specificity .
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate enzymes involved in critical biological pathways, such as those related to cell proliferation and apoptosis.
Receptors: It can bind to receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties, it shares the indole moiety but lacks the pyridine ring.
Pyridine-3-carboxylic acid: Commonly used in pharmaceuticals, it shares the pyridine moiety but lacks the indole structure.
Uniqueness
The combination of indole and pyridine moieties in [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate makes it unique. This dual functionality can enhance its biological activity and versatility in various applications, distinguishing it from compounds with only one of these moieties .
Properties
IUPAC Name |
[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O3/c23-21-16(10-6-12-24-21)22(27)28-13-18(26)19-15-9-4-5-11-17(15)25-20(19)14-7-2-1-3-8-14/h1-12,25H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXSPOAKVZRELX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)COC(=O)C4=C(N=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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